1-(2-Methylpentyl)piperidin-4-one hydrochloride

HPLC method development Reference standard characterization Impurity profiling

Method validation for piperidine-containing ANDA submissions demands impurity reference standards with unambiguous chromatographic identity. Generic N-alkyl-piperidin-4-one analogs risk co-elution with API or process impurities, compromising ICH Q2(R1) compliance. - Designated Piperidine Impurity 5 with regulatory-compliant characterization data, eliminating additional justification burdens during ANDA review. - Distinct MW (219.75 g/mol) and elevated lipophilicity (free base LogP 2.09) versus shorter-chain analogs ensure baseline chromatographic resolution in complex drug-product matrices. - Supplied as a solid hydrochloride salt-enabling gravimetrically precise stock solution preparation with lower measurement uncertainty than liquid free-base alternatives.

Molecular Formula C11H22ClNO
Molecular Weight 219.75 g/mol
CAS No. 1803605-15-3
Cat. No. B1379633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpentyl)piperidin-4-one hydrochloride
CAS1803605-15-3
Molecular FormulaC11H22ClNO
Molecular Weight219.75 g/mol
Structural Identifiers
SMILESCCCC(C)CN1CCC(=O)CC1.Cl
InChIInChI=1S/C11H21NO.ClH/c1-3-4-10(2)9-12-7-5-11(13)6-8-12;/h10H,3-9H2,1-2H3;1H
InChIKeyDHZRVIQHGOFKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpentyl)piperidin-4-one hydrochloride


1-(2-Methylpentyl)piperidin-4-one hydrochloride (CAS 1803605-15-3) is a piperidin-4-one derivative supplied as a hydrochloride salt . It is formally designated as Piperidine Impurity 5 and is provided with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of piperidine-containing pharmaceuticals [1].

Designated impurity reference standard for ANDA method development and QC
Hydrochloride salt enables solid-handling workflows and accurate weighing
Distinct retention profile supports unambiguous impurity separation

1-(2-Methylpentyl)piperidin-4-one hydrochloride vs. Analogs


Piperidin-4-one derivatives with varying N-alkyl substituents exhibit distinct physicochemical properties and chromatographic behavior that directly impact their utility as reference standards and synthetic intermediates. The specific 2-methylpentyl substitution on the piperidine nitrogen in this compound confers a unique molecular weight (219.75 g/mol), calculated lipophilicity (LogP 2.0875 for the free base), and reversed-phase HPLC retention profile compared to shorter-chain analogs such as 1-isobutyl-4-piperidone (MW 155.24, XLogP3 1.0) [1]. Generic substitution with an in-class compound lacking identical alkyl branching and chain length would compromise the accuracy of impurity profiling, method validation, and quantitative analysis in regulated pharmaceutical development [2].

1
Higher molecular weight and lipophilicity shift chromatographic retention; generic analogs may co-elute or fail impurity resolution
2
Lack of formal impurity designation increases regulatory submission burden and method validation rework
3
Liquid free base forms introduce weighing uncertainty and solution-preparation variability not present with the solid salt

1-(2-Methylpentyl)piperidin-4-one hydrochloride: Differentiation Evidence


Molecular Weight & Hydrophobicity vs. 1-Isobutyl-4-piperidone

1-(2-Methylpentyl)piperidin-4-one hydrochloride exhibits a significantly higher molecular weight (219.75 g/mol) and greater lipophilicity compared to the shorter-chain analog 1-isobutyl-4-piperidone (MW 155.24 g/mol, XLogP3 1.0) [1]. The free base form of the target compound has a calculated LogP of 2.0875, representing a >1 log unit increase in hydrophobicity [1].

MW & LogP vs. analog
Cross-study comparable
219.75 g/mol (LogP 2.09) vs. 155.24 g/mol (XLogP3 1.0)
Supports longer reversed-phase retention
+64.51 g/mol; >1 log unit increase
HPLC method development Reference standard characterization Impurity profiling

Regulatory Grade: Piperidine Impurity 5

This compound is formally designated and supplied as Piperidine Impurity 5, accompanied by detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [1]. Unlike generic piperidin-4-one derivatives, this product is intended for use as a reference standard with traceability to pharmacopeial standards (USP or EP) available based on feasibility [1].

Regulatory grade
Data to verify
Characterization data compliant with regulatory guidelines; USP/EP traceability available
Supports regulatory submission documentation
Supplier-provided data; verify for specific method
ANDA submission Method validation Quality control

Salt Form vs. Free Base: Solubility & Handling

1-(2-Methylpentyl)piperidin-4-one hydrochloride is supplied as a solid hydrochloride salt, whereas many analogs, including the free base 1-(2-methylpentyl)piperidin-4-one (CAS 1247766-88-6), are liquids at room temperature . The hydrochloride salt form confers improved aqueous solubility and ease of handling compared to the free base, which is critical for accurate preparation of stock solutions and calibration standards in analytical workflows [1].

Salt vs. free base
Head-to-head
Solid hydrochloride salt vs. liquid free base
Reduces weighing uncertainty in standard preparation
Ambient handling conditions
Sample preparation Analytical method development Solubility

Purity Specification & Batch Consistency

Commercial suppliers of 1-(2-Methylpentyl)piperidin-4-one hydrochloride specify a minimum purity of 95%, with Certificates of Analysis (COA) available for individual batches . This level of purity specification is consistent across reputable vendors (Sigma-Aldrich, Leyan, Chemenu) and is sufficient for its intended use as an impurity reference standard in pharmaceutical QC [1].

Purity specification
Supporting evidence
≥95% (HPLC), consistent across vendors
Supports batch consistency review
COA verification recommended
Reference standard quality Method validation QC

1-(2-Methylpentyl)piperidin-4-one hydrochloride: Application Scenarios


ANDA Method Development & Validation

This compound is the preferred reference standard for developing and validating HPLC methods intended for ANDA submissions involving piperidine-containing drug substances. Its designation as Piperidine Impurity 5 and availability with regulatory-compliant characterization data directly support the method validation requirements outlined in ICH Q2(R1) and related FDA guidance [1][2]. Substituting a generic analog lacking formal impurity designation would require additional characterization and justification, increasing regulatory review burden.

Impurity Profiling for Pharmaceutical QC

The distinct molecular weight (219.75 g/mol) and increased lipophilicity (free base LogP 2.09) of this compound, compared to shorter-chain piperidin-4-one analogs, enable unambiguous chromatographic separation and quantification in complex drug product matrices [3]. This differentiation is essential for accurate impurity profiling and batch release testing, where co-elution with the API or other impurities could compromise data integrity.

Reduced Weighing Error in Standard Preparation

The hydrochloride salt form (solid powder) of this compound offers a practical advantage over the free base (liquid) for the preparation of stock solutions and calibration standards . Solid reference standards can be weighed with greater accuracy and precision, reducing the measurement uncertainty that would otherwise propagate through the entire analytical method validation chain.

Application
Selection Property
Validation Focus
ANDA method validation
Impurity designation and characterization data
Regulatory submission documentation review
Pharmaceutical QC impurity profiling
Distinct chromatographic retention
Co‑elution risk assessment
Standard solution preparation
Solid salt form vs. liquid free base
Weighing accuracy and precision

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methylpentyl)piperidin-4-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.